molecular formula C21H23NO4 B256037 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one

2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one

Katalognummer B256037
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: XRLJNMDRWGEMGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one, also known as Ro 31-8220, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of bisindolylmaleimides and has been extensively studied for its potential therapeutic applications.

Wirkmechanismus

2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 inhibits the activity of PKC by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to the inhibition of downstream signaling pathways. 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has also been shown to induce apoptosis in various cancer cell lines, possibly through the inhibition of PKC-mediated survival pathways.
Biochemical and Physiological Effects:
2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and immune responses. In addition, 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has been shown to inhibit the activity of various kinases, including JNK, ERK, and p38 MAPK.

Vorteile Und Einschränkungen Für Laborexperimente

2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying PKC-mediated signaling pathways. 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has also been shown to have a low toxicity profile, making it suitable for in vitro and in vivo experiments. However, 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has some limitations. It has been shown to inhibit the activity of other kinases besides PKC, which may complicate the interpretation of experimental results. In addition, 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Zukünftige Richtungen

2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has several potential future directions. It has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Further studies are needed to determine the efficacy and safety of 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 in these diseases. In addition, 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 may be used as a tool for studying PKC-mediated signaling pathways in various physiological and pathological conditions. Future studies may also focus on developing more potent and selective PKC inhibitors based on the structure of 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220.

Synthesemethoden

2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 can be synthesized using various methods, but the most commonly used method is the reaction of 2,3,5,9-tetramethyl-6-bromo-7H-furo[3,2-g]chromen-7-one with 2-oxo-2-pyrrolidin-1-ylacetic acid in the presence of a base. This method yields 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 with high purity and yield.

Wissenschaftliche Forschungsanwendungen

2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has been extensively used in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of protein kinase C (PKC), a family of enzymes that play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has been shown to inhibit the activity of all PKC isoforms, making it a valuable tool for studying PKC-mediated signaling pathways.

Eigenschaften

Produktname

2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one

Molekularformel

C21H23NO4

Molekulargewicht

353.4 g/mol

IUPAC-Name

2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C21H23NO4/c1-11-14(4)25-19-13(3)20-16(9-15(11)19)12(2)17(21(24)26-20)10-18(23)22-7-5-6-8-22/h9H,5-8,10H2,1-4H3

InChI-Schlüssel

XRLJNMDRWGEMGD-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C1C=C3C(=C(C(=O)OC3=C2C)CC(=O)N4CCCC4)C)C

Kanonische SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCCC4)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.